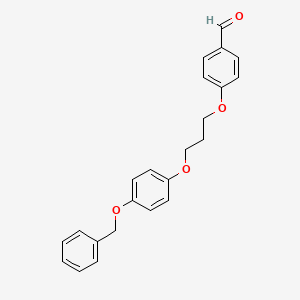

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde

Overview

Description

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is an organic compound with the molecular formula C23H22O4 and a molecular weight of 362.43 g/mol . This compound is characterized by its complex structure, which includes benzyloxy and phenoxy groups connected through a propoxy linker to a benzaldehyde moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with 3-bromopropyl benzoate to form an intermediate compound. This intermediate is then reacted with 4-benzyloxyphenol under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy and phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used under basic conditions.

Major Products Formed

Oxidation: 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzoic acid.

Reduction: 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is utilized in a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and phenoxy groups may also contribute to its biological activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(4-Methoxyphenoxy)propoxy)benzaldehyde

- 4-(3-(4-Ethoxyphenoxy)propoxy)benzaldehyde

- 4-(3-(4-Phenoxy)propoxy)benzaldehyde

Uniqueness

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications .

Biological Activity

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is a complex organic compound with the molecular formula C23H22O4 and a molecular weight of approximately 362.42 g/mol. Its unique structure, characterized by a benzaldehyde moiety linked to a propoxy group and further substituted with a benzyloxy-phenoxy group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The intricate structure of this compound enhances its solubility and reactivity, making it an intriguing candidate for various biological applications. The compound's design allows for diverse interaction profiles with biological targets, which can be pivotal in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C23H22O4 |

| Molecular Weight | 362.42 g/mol |

| Solubility | High (due to substitutions) |

| Functional Groups | Benzaldehyde, Propoxy, Benzyloxy-Phenoxy |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound may interact with various receptors, including adrenergic and histamine receptors, influencing signaling pathways related to cognition and inflammation.

- Antioxidant Activity : The presence of redox-active groups suggests potential antioxidant properties, which could disrupt cellular oxidative stress in pathogenic fungi or cancer cells.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through apoptosis induction in cancer cell lines. For instance, research on benzaldehyde derivatives has demonstrated their ability to inhibit tumor growth in vitro by triggering programmed cell death mechanisms.

Antifungal Activity

Research has highlighted the antifungal potential of benzaldehyde derivatives. The ability of these compounds to disrupt cellular antioxidation systems can be effective against drug-resistant fungal pathogens. A study indicated that redox-active benzaldehydes could significantly impair the growth of various fungi by targeting their antioxidant defenses.

Case Studies

- Inhibition Studies : A series of substituted benzaldehyde thiosemicarbazide compounds were synthesized and tested for their inhibitory effects on xanthine oxidase (XO). Results indicated that modifications at specific positions on the benzene ring enhanced inhibitory activity, suggesting that similar modifications in this compound could yield potent inhibitors against XO .

- Antioxidant Research : A study evaluated the antioxidant activity of various benzaldehyde derivatives, including those structurally related to this compound. Results showed significant radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .

- Therapeutic Targeting : Investigations into the modulation of beta-adrenergic receptors have revealed that compounds with similar structures can bias receptor signaling towards beneficial pathways. This suggests that this compound may also serve as a lead compound for developing drugs targeting cognitive deficits .

Properties

IUPAC Name |

4-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c24-17-19-7-9-21(10-8-19)25-15-4-16-26-22-11-13-23(14-12-22)27-18-20-5-2-1-3-6-20/h1-3,5-14,17H,4,15-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAGYYQRBXWNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594795 | |

| Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-07-8 | |

| Record name | 4-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.